5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine
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Overview
Description
5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C6H2BrClF3NO It is characterized by the presence of bromine, chlorine, and a trifluoromethoxy group attached to a pyridine ring
Preparation Methods
The synthesis of 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may involve large-scale halogen exchange reactions and the use of advanced catalytic systems to optimize the efficiency and cost-effectiveness of the synthesis process .
Chemical Reactions Analysis
5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context .
Comparison with Similar Compounds
5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine can be compared with other similar compounds, such as:
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in the position and nature of the substituents. The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from its analogs .
Properties
Molecular Formula |
C6H2BrClF3NO |
---|---|
Molecular Weight |
276.44 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrClF3NO/c7-3-1-4(5(8)12-2-3)13-6(9,10)11/h1-2H |
InChI Key |
KXMUIOXQTCXHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)Cl)Br |
Origin of Product |
United States |
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